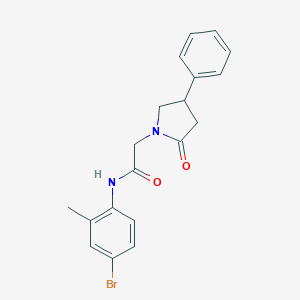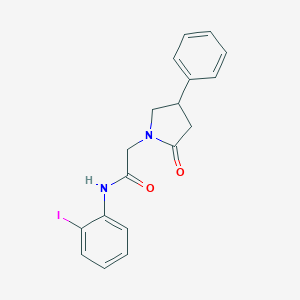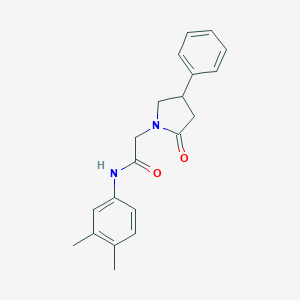
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide), also known as BDCMT, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicine, agriculture, and materials science. BDCMT is a member of the group of molecules known as carbamothioyls, which are characterized by the presence of a carbonyl and a thiol group in the same molecule. BDCMT has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is not fully understood, but it is thought to involve the interaction of the carbamothioyl group with biological systems. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to bind to proteins and other biomolecules, altering their function and leading to a variety of biological effects. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) inhibits the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not fully understood. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have low toxicity in vitro, indicating that it may be a safe candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is also stable under a variety of conditions, making it a versatile compound for use in a variety of experiments. One limitation of using N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in complex biological systems.
Orientations Futures
There are many potential future directions for research on N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide). In medicine, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as an antibiotic or anticancer agent. In agriculture, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a pesticide. In materials science, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a polymer additive. Additionally, further studies could investigate the mechanism of action of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) and its effects on complex biological systems.
Méthodes De Synthèse
The synthesis of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) involves the reaction of 1,4-phenylenediamine with 2,2-dimethylpropanoyl chloride and thiourea in the presence of a base. The reaction proceeds via a series of intermediate steps, ultimately resulting in the formation of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a white crystalline solid. The synthesis of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential applications in a variety of scientific fields. In medicine, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential use as a pesticide, as it has been shown to be effective against a variety of pests. In materials science, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential use as a polymer additive, as it has been shown to improve the mechanical properties of polymers.
Propriétés
Formule moléculaire |
C18H26N4O2S2 |
|---|---|
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
N-[[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H26N4O2S2/c1-17(2,3)13(23)21-15(25)19-11-7-9-12(10-8-11)20-16(26)22-14(24)18(4,5)6/h7-10H,1-6H3,(H2,19,21,23,25)(H2,20,22,24,26) |
Clé InChI |
IAEMROZUJKDTAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)

![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)



![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)